molecular formula C9H6ClF3N2 B179888 2-(Chloromethyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine CAS No. 118000-42-3

2-(Chloromethyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine

Cat. No.: B179888
CAS No.: 118000-42-3
M. Wt: 234.6 g/mol
InChI Key: WBZFGJBEZDPBRU-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine is a heterocyclic compound that features both a chloromethyl and a trifluoromethyl group attached to an imidazo[1,2-a]pyridine core

Scientific Research Applications

2-(Chloromethyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine has a wide range of applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with a suitable aldehyde or ketone, followed by chloromethylation and trifluoromethylation steps. The reaction conditions often require the use of strong acids or bases, and the reactions are typically carried out under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and may involve techniques such as recrystallization, distillation, or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminomethyl derivative, while oxidation might introduce a carbonyl group .

Comparison with Similar Compounds

Similar Compounds

    Imidazo[1,2-a]pyridine: Lacks the chloromethyl and trifluoromethyl groups but shares the core structure.

    2-(Chloromethyl)imidazo[1,2-a]pyridine: Similar but without the trifluoromethyl group.

    6-(Trifluoromethyl)imidazo[1,2-a]pyridine: Similar but without the chloromethyl group

Uniqueness

2-(Chloromethyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine is unique due to the presence of both chloromethyl and trifluoromethyl groups, which confer distinct chemical reactivity and physical properties. These functional groups can enhance the compound’s stability, reactivity, and potential biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

2-(chloromethyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClF3N2/c10-3-7-5-15-4-6(9(11,12)13)1-2-8(15)14-7/h1-2,4-5H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBZFGJBEZDPBRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=CN2C=C1C(F)(F)F)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80554874
Record name 2-(Chloromethyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80554874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118000-42-3
Record name 2-(Chloromethyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80554874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 2-amino-5-trifluoromethylpyridine (Fluorochem; 3.19 g), 1,3-dichloroacetone (Aldrich; 3.00 g), and dimethoxyethane (Aldrich; 15 mL) is stirred at room temperature for 4 days. The resulting solid is collected and washed with several milliliters of dimethoxyethane. The solid is then taken up in ethanol (30 mL) and the mixture is heated at 80° C. for 2.5 h, at which time diisopropylethylamine (Aldrich; 3.5 mL) is added. After stirring with heating an additional 3.5 h, the mixture is cooled and the solvent is removed under reduced pressure. The residue is partitioned between dichloromethane and aq. sodium bicarbonate. The organic layers are filtered through sodium sulfate and concentrated; the residue is chromatographed on silica gel using methanol/dichloromethane (1/99) to give 3.33 g of 2-(chloromethyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine. 1H NMR (CDCl3) δ 4.78, 7.36, 7.69, 7.73, 8.48.
Quantity
3.19 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Chloromethyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine
Reactant of Route 2
2-(Chloromethyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine
Reactant of Route 3
2-(Chloromethyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine
Reactant of Route 4
2-(Chloromethyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine
Reactant of Route 5
Reactant of Route 5
2-(Chloromethyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine
Reactant of Route 6
2-(Chloromethyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine

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